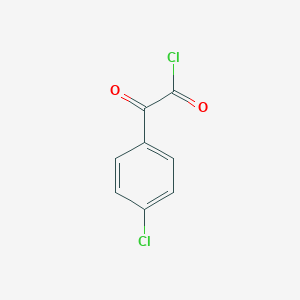
4-Chloro-alpha-oxo-benzeneacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-alpha-oxo-benzeneacetyl chloride, also known as 4-chloroacetoacetanilide, is an important organic compound used in various scientific research applications. It is a white to light yellow crystalline powder that is soluble in organic solvents like acetone and chloroform. This compound is widely used in the synthesis of pharmaceutical intermediates, agrochemicals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 4-Chloro-alpha-oxo-benzeneacetyl chloride is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 4-Chloro-alpha-oxo-benzeneacetyl chloride reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-alpha-oxo-benzeneacetyl chloride are mainly related to its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation, pain, and fever in various animal models. Additionally, it has been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Chloro-alpha-oxo-benzeneacetyl chloride in lab experiments include its high purity, good solubility in organic solvents, and its availability. However, the limitations of using this compound in lab experiments include its toxicity and the need for proper handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 4-Chloro-alpha-oxo-benzeneacetyl chloride. One direction is to investigate its potential as an anti-cancer agent. It has been shown to have anti-proliferative effects on various cancer cell lines, and further research could lead to the development of new cancer therapies. Another direction is to investigate its potential as a neuroprotective agent. It has been shown to have protective effects on the brain in animal models of ischemia-reperfusion injury and traumatic brain injury. Further research could lead to the development of new therapies for neurological disorders. Additionally, research could be conducted to investigate its potential as an anti-viral agent, as it has been shown to have inhibitory effects on the replication of certain viruses.
Synthesemethoden
The synthesis of 4-Chloro-alpha-oxo-benzeneacetyl chloride involves the reaction of 4-Chloro-alpha-oxo-benzeneacetyl chlorideanilide with acetyl chloride in the presence of a catalyst like aluminum chloride. The reaction takes place at a temperature of around 60-70°C and yields the desired product in good yield. The chemical equation for the synthesis of 4-Chloro-alpha-oxo-benzeneacetyl chloride is as follows:
Wissenschaftliche Forschungsanwendungen
4-Chloro-alpha-oxo-benzeneacetyl chloride is widely used in scientific research applications. It is an important intermediate for the synthesis of various pharmaceuticals, such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. Additionally, it is used in the synthesis of dyestuffs, such as azo dyes and anthraquinone dyes.
Eigenschaften
CAS-Nummer |
104132-79-8 |
|---|---|
Molekularformel |
C8H4Cl2O2 |
Molekulargewicht |
203.02 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H |
InChI-Schlüssel |
JTXJZMXFVCMTKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Synonyme |
Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






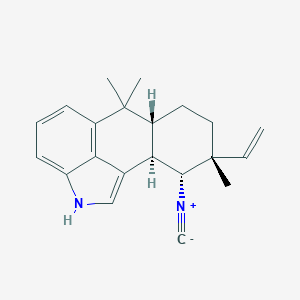
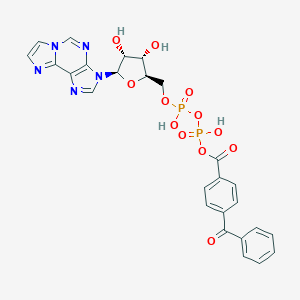
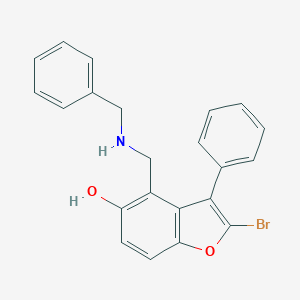

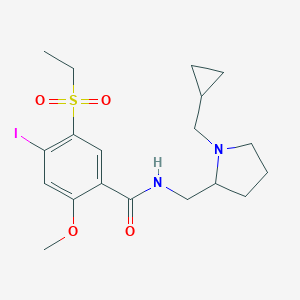

![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)



